Cas no 2167059-75-6 ((3-Bromo-2,5-dichlorophenyl)(methyl)sulfane)
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane
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- Inchi: 1S/C7H5BrCl2S/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
- InChI Key: QUKAJBOSBQHFIY-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(Cl)=CC(SC)=C1Cl
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB607283-250mg |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane; . |
2167059-75-6 | 250mg |
€271.40 | 2025-04-20 | ||
| abcr | AB607283-1g |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane; . |
2167059-75-6 | 1g |
€491.20 | 2025-04-20 | ||
| abcr | AB607283-5g |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane; . |
2167059-75-6 | 5g |
€1617.90 | 2025-04-20 | ||
| abcr | AB607283-10g |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane; . |
2167059-75-6 | 10g |
€2300.90 | 2024-07-19 | ||
| Aaron | AR022JXS-500mg |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane |
2167059-75-6 | 95% | 500mg |
$393.00 | 2025-02-13 | |
| Aaron | AR022JXS-1g |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane |
2167059-75-6 | 95% | 1g |
$523.00 | 2025-02-13 |
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane Suppliers
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane
Comprehensive Overview of (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane (CAS No. 2167059-75-6): Properties, Applications, and Industry Relevance
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane (CAS No. 2167059-75-6) is a specialized organosulfur compound with a unique molecular structure, featuring a bromine and dichloro-substituted phenyl ring bonded to a methylsulfanyl group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for synthesizing bioactive molecules. Its CAS registry number (2167059-75-6) ensures precise identification in chemical databases, making it a critical reference for researchers.
The compound’s structural motif is particularly valuable in medicinal chemistry, where halogenated aryl sulfides are explored for their role in drug discovery. Recent studies highlight its utility in designing enzyme inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. Additionally, its relevance to crop protection formulations has been noted, as similar structures are used in pesticide development.
From a synthetic chemistry perspective, (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane serves as a versatile intermediate. Its reactive sites (bromine and chlorine substituents) enable further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in API synthesis. This adaptability makes it a sought-after material in high-value chemical manufacturing.
Environmental and regulatory compliance are key considerations for industries handling this compound. While not classified as hazardous under major global safety standards, proper handling protocols are recommended due to its halogenated nature. Researchers often search for "safe handling of halogenated sulfides" or "stability of aryl methyl sulfanes," reflecting broader concerns about chemical safety in labs.
The compound’s spectral data (NMR, MS) and physicochemical properties (e.g., melting point, solubility) are frequently queried in scientific literature. Analytical techniques like HPLC purification and GC-MS characterization are commonly employed to ensure its purity for research applications. These details are critical for reproducibility in peer-reviewed studies.
In the context of market trends, demand for halogenated aromatic compounds is rising, driven by advancements in personalized medicine and green chemistry. Searches for "sustainable synthesis of bromo-chloro sulfides" or "scalable production of CAS 2167059-75-6" underscore industry interest in cost-effective and eco-friendly manufacturing methods.
Future research directions may explore its catalytic applications or role in material science, such as organic electronics. As AI-driven drug design gains traction, compounds like (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane could become key inputs for in silico screening platforms, further elevating their commercial and scientific significance.
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